4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a synthetic compound with a complex structure that includes a bromine atom, a phenyl group, and a cyclopenta[c]pyrazole moiety
Preparation Methods
The synthesis of 4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or other brominating agents.
Coupling with benzamide: The final step involves coupling the brominated cyclopenta[c]pyrazole with benzamide under suitable conditions, often using coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or other biomolecules, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can be compared with other similar compounds, such as:
Benzamide derivatives: These compounds share the benzamide moiety and may have similar biological activities.
Cyclopenta[c]pyrazole derivatives: These compounds share the cyclopenta[c]pyrazole core and may have similar chemical properties.
Brominated compounds: These compounds contain a bromine atom and may undergo similar chemical reactions.
Biological Activity
4-Bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a synthetic compound notable for its complex structure and potential biological activities. This compound belongs to the class of benzamides and features a cyclopenta[c]pyrazole moiety, which is known for contributing to various pharmacological effects. The compound's unique structural characteristics make it a valuable subject of study in medicinal chemistry.
Chemical Structure
The molecular formula for this compound is C19H16BrN3O. The structure includes:
- A bromine atom which can influence its reactivity.
- A phenyl group that may enhance its biological interactions.
- A cyclopenta[c]pyrazole core , which is significant for its biological activity.
Structural Representation
Component | Description |
---|---|
Molecular Formula | C19H16BrN3O |
IUPAC Name | 4-bromo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Key Features | Bromine substitution, cyclopenta[c]pyrazole moiety |
Biological Activities
Research indicates that compounds with similar structures to this compound often exhibit a range of biological activities including:
- Anti-inflammatory Properties : Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Anticancer Activity : The compound may interact with specific molecular targets involved in cancer cell proliferation and survival. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of this compound is believed to involve interactions with specific protein targets within biological systems. This may lead to modulation of signaling pathways that are critical for cellular function and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Cytotoxicity Assays : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with pyrazole moieties were found to significantly reduce cell viability in breast and colon cancer models .
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to the active sites of target proteins implicated in cancer progression .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of related compounds. Results indicated a significant reduction in inflammatory markers following treatment with pyrazole-based drugs.
Properties
IUPAC Name |
4-bromo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-14-11-9-13(10-12-14)19(24)21-18-16-7-4-8-17(16)22-23(18)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVHGHJKIRLLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.